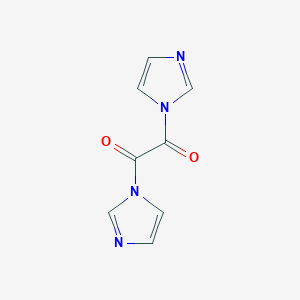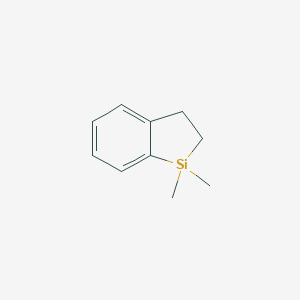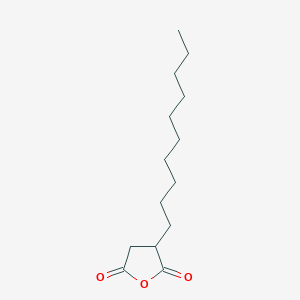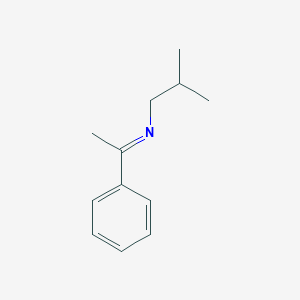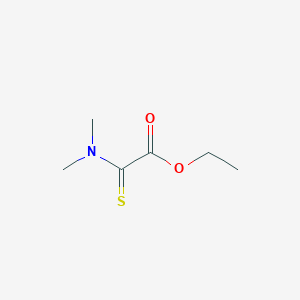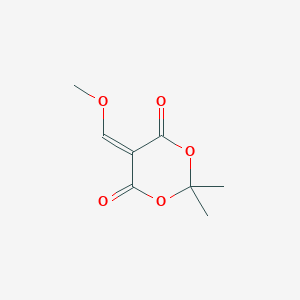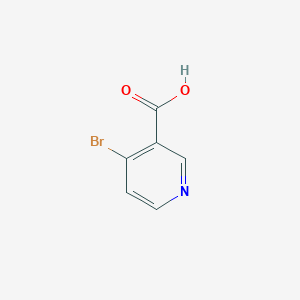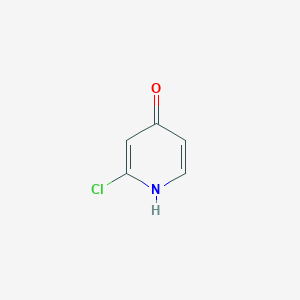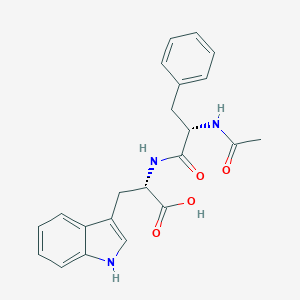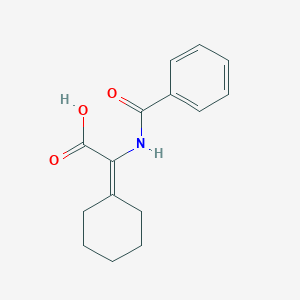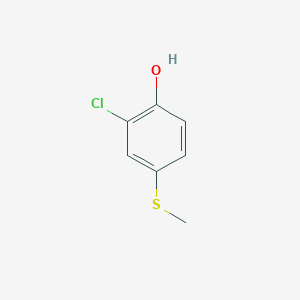
2-Chloro-4-(methylthio)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(methylthio)phenol, also known as CMTP, is an organic compound with the chemical formula C7H7ClOS. It is a white to light yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. CMTP has been used in various fields, including as a fungicide, a bactericide, and a herbicide. In recent years, researchers have been exploring the potential scientific research applications of CMTP.
作用機序
The mechanism of action of 2-Chloro-4-(methylthio)phenol is not yet fully understood. However, studies suggest that 2-Chloro-4-(methylthio)phenol may work by inhibiting certain enzymes involved in cellular processes, such as DNA replication and protein synthesis. 2-Chloro-4-(methylthio)phenol may also work by inducing oxidative stress in cells, leading to cell death.
生化学的および生理学的効果
2-Chloro-4-(methylthio)phenol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Chloro-4-(methylthio)phenol can induce apoptosis, or programmed cell death, in cancer cells. 2-Chloro-4-(methylthio)phenol has also been shown to inhibit the production of certain inflammatory cytokines, which may have implications for the treatment of inflammatory diseases. In addition, 2-Chloro-4-(methylthio)phenol has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using 2-Chloro-4-(methylthio)phenol in lab experiments is its relatively low cost and ease of synthesis. 2-Chloro-4-(methylthio)phenol is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-Chloro-4-(methylthio)phenol is its toxicity. 2-Chloro-4-(methylthio)phenol can be toxic to cells at high concentrations, and care must be taken when handling and using the compound.
将来の方向性
There are several potential future directions for research on 2-Chloro-4-(methylthio)phenol. One area of interest is in the development of 2-Chloro-4-(methylthio)phenol-based drugs for the treatment of cancer and other diseases. Researchers may also explore the use of 2-Chloro-4-(methylthio)phenol in combination with other compounds to enhance its therapeutic effects. In addition, further studies may be conducted to better understand the mechanism of action of 2-Chloro-4-(methylthio)phenol and its potential applications in various fields of research.
合成法
The synthesis of 2-Chloro-4-(methylthio)phenol involves the reaction of 2-chloro-4-nitrophenol with methyl mercaptan in the presence of a reducing agent such as iron powder or zinc powder. The resulting product is then purified through recrystallization.
科学的研究の応用
2-Chloro-4-(methylthio)phenol has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that 2-Chloro-4-(methylthio)phenol has anti-cancer properties and can inhibit the growth of cancer cells. 2-Chloro-4-(methylthio)phenol has also been studied for its potential use as an antibacterial agent. Research has shown that 2-Chloro-4-(methylthio)phenol can effectively inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
特性
CAS番号 |
17733-32-3 |
|---|---|
製品名 |
2-Chloro-4-(methylthio)phenol |
分子式 |
C7H7ClOS |
分子量 |
174.65 g/mol |
IUPAC名 |
2-chloro-4-methylsulfanylphenol |
InChI |
InChI=1S/C7H7ClOS/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 |
InChIキー |
URMIHRANPOLBOI-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=C(C=C1)O)Cl |
正規SMILES |
CSC1=CC(=C(C=C1)O)Cl |
同義語 |
2-Chloro-4-(methylthio)phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



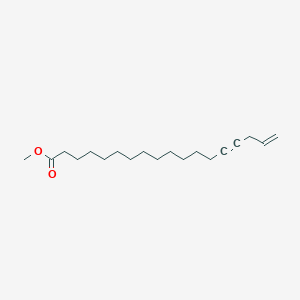
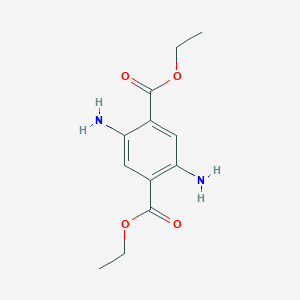
![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
